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Compound of Interest

Compound Name: Methyl 2-methoxy-5-nitronicotinate

Cat. No.: B181460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a validated synthesis pathway for Methyl 2-
methoxy-5-nitronicotinate, a key intermediate in pharmaceutical research. The presented

pathway is evaluated based on experimental data for yield, purity, and reaction conditions.

Introduction
Methyl 2-methoxy-5-nitronicotinate, systematically named Methyl 6-methoxy-5-nitropyridine-

3-carboxylate (CAS Number: 59237-49-9), is a valuable building block in the synthesis of

various pharmacologically active molecules. The efficient and scalable synthesis of this

compound is crucial for drug discovery and development programs. This document outlines a

prominent synthesis route, providing detailed experimental protocols and performance data to

aid researchers in their synthetic endeavors.

Pathway 1: Two-Step Synthesis from 5-nitro-6-
hydroxynicotinic acid
This synthetic approach involves a two-step process starting from the readily available 5-nitro-

6-hydroxynicotinic acid. The first step is the conversion to a chloro-intermediate, followed by a

nucleophilic aromatic substitution to introduce the methoxy group.
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Step 1: Synthesis of Methyl 6-chloro-5-nitronicotinate[1]

A solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (SOCl₂) (4.7

equivalents) is treated with a catalytic amount of dimethylformamide (DMF) (0.15 equivalents).

The reaction mixture is heated to reflux for 8 hours. After completion, the excess thionyl

chloride is removed by vacuum concentration. The resulting residue is dissolved in

dichloromethane (CH₂Cl₂) and the solution is cooled to -40°C. Methanol (1.4 equivalents) is

then added slowly, ensuring the internal temperature does not exceed -30°C. Following the

addition of methanol, an aqueous solution of sodium bicarbonate (NaHCO₃) (1 equivalent) is

added, and the mixture is allowed to warm to room temperature. The organic phase is

separated, concentrated under vacuum, and the crude product is purified by crystallization from

ethanol.

Step 2: Proposed Synthesis of Methyl 6-methoxy-5-nitronicotinate

Note: A specific detailed protocol for this step with quantitative data for this particular substrate

has not been identified in the reviewed literature. The following is a general procedure adapted

from the successful methoxylation of a structurally similar compound, 6-chloropyridine-3-

carboxylic acid.

Methyl 6-chloro-5-nitronicotinate is dissolved in methanol. A solution of sodium methoxide in

methanol (4 M) is added, and the mixture is heated under reflux. The reaction progress is

monitored by a suitable technique such as thin-layer chromatography (TLC) or high-

performance liquid chromatography (HPLC). Upon completion, the solvent is removed under

reduced pressure. The residue is taken up in water and neutralized with a suitable acid (e.g.,

hydrochloric acid) to a pH of ~7. The aqueous layer is then extracted with an organic solvent

(e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g.,

anhydrous sodium sulfate), filtered, and concentrated under vacuum to yield the crude product.

Further purification can be achieved by recrystallization or column chromatography.
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Step Product
Starting
Material

Reagents Yield Purity

1

Methyl 6-

chloro-5-

nitronicotinat

e

5-nitro-6-

hydroxynicoti

nic acid

SOCl₂, DMF,

Methanol,

NaHCO₃

90%[1] Not specified

2

Methyl 6-

methoxy-5-

nitronicotinat

e

Methyl 6-

chloro-5-

nitronicotinat

e

Sodium

methoxide,

Methanol

Not specified Not specified

Synthesis Pathway Diagram
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Caption: Two-step synthesis of Methyl 6-methoxy-5-nitronicotinate.

Comparison with Alternatives
Currently, a complete, well-documented alternative synthetic pathway for Methyl 6-methoxy-5-

nitronicotinate with comparable experimental data for a direct comparison is not readily
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available in the surveyed literature. The presented pathway, however, utilizes a high-yield first

step and a plausible, literature-supported second step. The primary challenge for this pathway

lies in the optimization and validation of the final methoxylation step to determine its efficiency

and scalability.

Conclusion
The two-step synthesis of Methyl 2-methoxy-5-nitronicotinate starting from 5-nitro-6-

hydroxynicotinic acid represents a promising and viable route. The initial chlorination step is

well-documented and proceeds with high yield. While the subsequent methoxylation step

requires further experimental validation to quantify its yield and purity, the methodology is

based on established chemical transformations of similar substrates. This guide provides a

solid foundation for researchers to develop a robust and efficient synthesis of this important

pharmaceutical intermediate. Further research into optimizing the final step and exploring

potential one-pot modifications could enhance the overall efficiency of this synthetic pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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